D-Ribono-1,4-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block for C-Nucleosides

D-RBL serves as a crucial building block for the synthesis of C-nucleosides, a class of modified nucleosides where the sugar (ribose or deoxyribose) is linked to the nucleobase through a carbon atom instead of the usual glycosidic bond. C-nucleosides have attracted significant research due to their potential antiviral properties. For instance, Remdesivir, a drug used to treat COVID-19, is a C-nucleoside derived from D-RBL ().

Understanding Carbohydrate Ring Rearrangements

Studies on D-RBL can contribute to a better understanding of carbohydrate ring rearrangements, a crucial aspect of carbohydrate chemistry. These rearrangements can occur during various synthetic processes and impact the final product's structure and function. Research on D-RBL, particularly using techniques like nuclear magnetic resonance (NMR) spectroscopy, helps in identifying and characterizing these rearrangements, leading to improved synthetic strategies for complex carbohydrate molecules ().

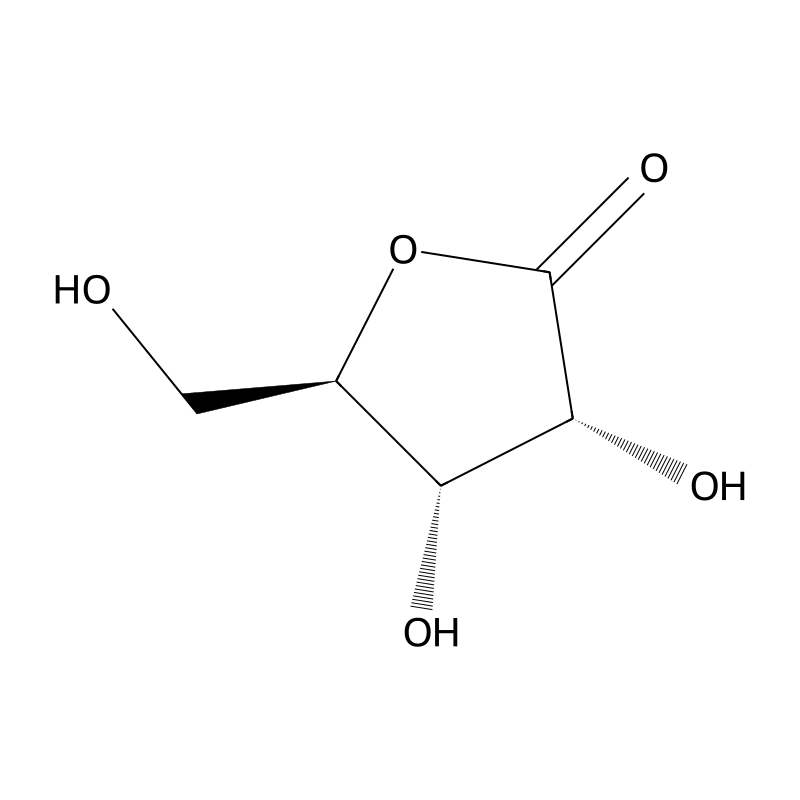

D-Ribono-1,4-lactone is a cyclic compound derived from D-ribose, characterized by its five-membered lactone structure. It is classified as a ribonolactone and a butan-4-olide, with the molecular formula CHO and a molecular weight of approximately 176.12 g/mol. This compound plays a significant role as a metabolite in various biochemical processes and is recognized for its potential in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues .

- Oxidation Reactions: The compound can undergo oxidative degradation when treated with chromium (VI), yielding products such as D-erythronic acid and erythrose .

- Acetylation: Reaction with acetone leads to the formation of derivatives such as 2,3-O-isopropylidene D-ribono-1,4-lactone, which can further be transformed into other sugar alcohols .

- Nucleoside Synthesis: It serves as a key intermediate in the synthesis of C-substituted nucleosides, which are important in medicinal chemistry due to their antiviral properties .

D-Ribono-1,4-lactone exhibits several biological activities primarily linked to its role in metabolism. It has been studied for its involvement in the synthesis of nucleoside analogues that exhibit antiviral activity. These compounds have gained attention due to their potential therapeutic applications, especially highlighted by the interest in antiviral drugs during the COVID-19 pandemic . Additionally, it may influence metabolic pathways related to carbohydrate metabolism.

The synthesis of D-Ribono-1,4-lactone can be achieved through several methods:

- Lactonization of D-Ribose: The most straightforward method involves the lactonization of D-ribose under acidic conditions.

- Chemical Modifications: Various derivatives can be synthesized by modifying the hydroxyl groups on D-ribono-1,4-lactone through reactions such as acetylation or protection strategies using different protecting groups like benzylidene .

- Enzymatic Methods: Enzymatic conversion of ribose or ribose derivatives can also yield D-ribono-1,4-lactone with high specificity and yield.

D-Ribono-1,4-lactone has diverse applications:

- Synthesis of Nucleoside Analogues: It is particularly valuable in synthesizing nucleoside analogues that are used as antiviral agents.

- Chiral Pool: The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex natural products .

- Research Tool: Its derivatives are used in biochemical research to study metabolic pathways and enzyme mechanisms.

Interaction studies involving D-Ribono-1,4-lactone often focus on its reactivity with various reagents or biological macromolecules. For instance:

- Reactivity with Oxidants: Studies have shown how D-ribono-1,4-lactone interacts with oxidizing agents like chromium (VI), leading to significant degradation products .

- Biological Interactions: Research indicates that derivatives of D-ribono-1,4-lactone can interact with enzymes involved in nucleotide metabolism, influencing their activity and stability.

D-Ribono-1,4-lactone shares structural similarities with several other compounds within the ribonolactone family. Key comparisons include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Ribose | Aldopentose | Precursor to D-ribono-1,4-lactone; more reactive due to free hydroxyl groups. |

| D-Ribonolactone | Ribonolactone | Similar cyclic structure; often used interchangeably but differs in functional groups. |

| 2-C-Methyl-D-ribono-1,4-lactone | Methyl Derivative | Modifies the ribonolactone structure; enhances solubility and alters biological activity. |

D-Ribono-1,4-lactone is unique due to its specific lactonic structure that allows for versatile reactivity and application in synthesizing biologically active compounds. Its role as an essential building block distinguishes it from other similar compounds that may not possess the same level of utility in medicinal chemistry.

D-ribono-1,4-lactone represents an important milestone in carbohydrate chemistry, emerging from early investigations into sugar derivatives and their transformations. This compound is naturally occurring and has been identified in the leaves of Listea japonica, making it available from renewable sources. The development of methods for the preparation of D-ribono-1,4-lactone from D-ribose marked significant progress in carbohydrate chemistry, enabling researchers to access this versatile building block for further synthetic transformations. One of the notable synthetic approaches involves the bromine oxidation of ribose to ribonolactone, which has been refined over decades to improve yield and purity.

The chemical identification and characterization of D-ribono-1,4-lactone established its fundamental role in carbohydrate chemistry, particularly as scientists began to understand the reactivity patterns and structural features that make it valuable in organic synthesis. Early research focused primarily on establishing reliable methods for obtaining pure D-ribono-1,4-lactone, which eventually led to its commercial availability and widespread use in laboratory settings.

Significance in Biochemical and Synthetic Research

D-ribono-1,4-lactone has established itself as an indispensable compound in both biochemical studies and synthetic organic chemistry. In biochemistry, it serves as a metabolite in various physiological processes, although it is normally not detectable in human biofluids under healthy conditions. Interestingly, it has been detected in the urine of patients with neuroblastoma, suggesting potential diagnostic applications.

From a synthetic perspective, D-ribono-1,4-lactone has emerged as a versatile chiral building block for constructing diverse natural products and compounds of medicinal importance. The presence of multiple functional groups and contiguous chiral centers makes it particularly valuable for stereoselective syntheses. This compound has been extensively used as a starting material for creating a variety of natural products as well as compounds relevant to medicinal chemistry and chemical biology, including nucleotides and C-ribonucleosides that demonstrate antiviral activity.

The renewed interest in D-ribono-1,4-lactone in recent years has been largely driven by its application in the synthesis of antiviral nucleoside analogues, including the development of Remdesivir, an adenine C-nucleoside analogue that has gained prominence as an antiviral treatment option. This application highlights the compound's enduring significance in contemporary pharmaceutical research, particularly in addressing emerging viral threats.

Taxonomic Classification within Lactone Structural Family

D-ribono-1,4-lactone belongs to the broader class of lactones, which are cyclic esters formed by the intramolecular condensation of an alcohol group and a carboxylate group within the same molecule. More specifically, it is classified as a γ-lactone (also known as a 1,4-lactone), characterized by a ring structure containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the ring oxygen.

Within the hierarchy of chemical classification, D-ribono-1,4-lactone is categorized as:

- A γ-lactone (or 1,4-lactone) based on its ring structure

- A ribonolactone, specifically with D-configuration

- A butan-4-olide based on its cyclic structure

- A pentose derivative, as it contains a five-carbon sugar backbone

- A metabolite, functioning in biological systems

This compound is functionally related to D-ribonic acid and can be considered a cyclic form of this acid. The specific stereochemistry of D-ribono-1,4-lactone, particularly its D-configuration, distinguishes it from other stereoisomers like L-ribono-1,4-lactone, which possesses different biological properties and synthetic applications.

Research Evolution and Contemporary Focus

Research on D-ribono-1,4-lactone has evolved significantly over the years, transitioning from basic structural characterization to sophisticated synthetic applications. Early studies focused primarily on establishing reliable methods for its preparation and understanding its fundamental chemical properties. As analytical techniques advanced, researchers gained deeper insights into the reactivity patterns of D-ribono-1,4-lactone, particularly its behavior under various reaction conditions and with different protecting groups.

Contemporary research on D-ribono-1,4-lactone has been largely driven by its applications in medicinal chemistry, particularly in the development of antiviral agents. The COVID-19 pandemic has intensified interest in nucleoside analogues with antiviral properties, highlighting the importance of D-ribono-1,4-lactone as a key building block for such compounds. Current research focuses on optimizing synthetic routes using D-ribono-1,4-lactone to develop new and improved antiviral agents, exploring different protecting group strategies, and investigating mechanistic aspects of these transformations.

Additionally, researchers are exploring new applications of D-ribono-1,4-lactone in the synthesis of other bioactive molecules, expanding its utility beyond nucleoside analogues. This ongoing research continues to reveal new insights into the versatility and synthetic potential of this remarkable compound, ensuring its continued relevance in organic synthesis and medicinal chemistry.

Ring Configuration Research

The lactone ring in D-ribono-1,4-lactone adopts a near-planar configuration, though subtle deviations arise from substituent interactions. X-ray diffraction studies of analogous pentono-lactones reveal that 1,4-lactones typically exhibit planar or slightly puckered rings, with buckling influenced by substituents at carbons 2 and 3 [1] [4]. For D-ribono-1,4-lactone, methylation at position 5 induces a positive molecular rotational shift (+18° to +20° in water) [3], suggesting that steric effects from substituents modulate ring planarity.

Periodate oxidation experiments further corroborate the 1,4-lactone configuration. D-Ribono-1,4-lactone consumes three moles of periodate at pH 3.7, matching the theoretical consumption for a 1,4-lactone structure [1]. Comparative studies with 5-O-methyl-D-ribono-1,4-lactone show identical oxidation kinetics, confirming the persistence of the 1,4-lactone configuration despite methylation [1].

Lactone Size Determination Methodologies

Three primary methods establish lactone ring size in D-ribono-1,4-lactone derivatives:

- Methylation Analysis: Sequential methylation and acid hydrolysis of 2,3-O-isopropylidene-D-ribono-1,4-lactone yields 5-O-methyl-D-ribono-1,4-lactone, preserving the original lactone size [1].

- Periodate Oxidation: The stoichiometric relationship between periodate consumption and lactone ring size provides unambiguous identification (3 moles consumed for 1,4-lactones vs. 2 moles for 1,5-lactones) [1].

- Optical Rotation Monitoring: Ring shifts (e.g., 1,4 → 1,5) produce characteristic changes in specific rotation. D-Ribono-1,4-lactone exhibits [α]D +18° (c=1, H2O) [3], distinct from 1,5-lactone analogs [1].

Table 1: Key Analytical Parameters for Lactone Size Determination

| Method | 1,4-Lactone Signature | 1,5-Lactone Signature |

|---|---|---|

| Periodate Consumption | 3 moles per molecule [1] | 2 moles per molecule [1] |

| Specific Rotation | +15° to +20° (H2O) [3] [1] | -8° to +8° (H2O) [1] |

| Methylation Stability | Retains lactone size [1] | Ring expansion observed [1] |

Conformational Behavior in Solution Studies

Nuclear magnetic resonance (NMR) spectroscopy reveals dynamic conformational equilibria in solution. For 2-deoxy-D-ribono-1,4-lactone, vicinal proton coupling constants (J-values) indicate a 68% population of the 2’-endo (South) sugar conformation in apurinic dinucleotides [2]. The lactone ring itself adopts an envelope (E3) conformation in chloroform, with puckering parameters q2 = 0.20–0.22 Å and pseudorotation phase angles ϕ2 = 108°–122° [4].

Variable-temperature NMR studies demonstrate temperature-dependent conformational shifts. At 298 K, 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone exists as two conformers (71:29 ratio) differing in 4-hydroxymethyl group orientation [4]. This flexibility persists despite the constrained benzylidene protecting group.

Crystallographic Research Findings

Single-crystal X-ray analyses provide atomic-resolution insights:

- D-Ribono-1,4-lactone Derivatives: The 1,4-lactone ring in 2,3-O-isopropylidene derivatives shows minor buckling (C3 displacement = 0.57 Å) [2], attributed to cis-2,3-substituent interactions [1].

- Benzylidene-Protected Analogs: 3,4-O-(R)-Benzylidene-D-ribono-1,5-lactone crystallizes with a boat-configured 1,5-lactone ring (puckering amplitude Q = 0.70 Å, Φ = 86°) [4], highlighting the conformational impact of protecting groups.

Table 2: Crystallographic Parameters of Lactone Derivatives

| Compound | Ring Type | Puckering Amplitude (Å) | Pseudorotation Angle (°) |

|---|---|---|---|

| D-Ribono-1,4-lactone [2] | 1,4 | 0.57 | 86 |

| 3,4-O-Benzylidene-1,5-lactone [4] | 1,5 | 0.70 | 127 |

Theoretical Conformational Analysis

Density functional theory (DFT) calculations complement experimental data:

- Ring Puckering Energetics: The 1,4-lactone exhibits a 3.2 kcal/mol preference for the envelope conformation over twist forms, consistent with NMR observations [4].

- Torsional Parameters: Optimized H-C-C-H dihedral angles (35°–45°) match J-coupling derived values (^3JHH = 4.8–5.9 Hz) [2] [4].

- Solvent Effects: Continuum solvation models predict a 15% increase in South conformation populations in polar solvents [2], aligning with aqueous NMR data.

The Cremer-Pople puckering sphere analysis quantifies ring distortion, showing that D-ribono-1,4-lactone derivatives occupy distinct regions compared to 1,5-lactones [4]. This theoretical framework enables predictive modeling of substituent effects on lactone conformation.

D-Ribono-1,4-lactone represents a crucial chemical compound that functions as both a synthetic building block and a metabolic intermediate across diverse biological systems. This comprehensive analysis examines the compound's integration within biosynthetic pathways, enzymatic interactions, metabolic transformations across organisms, comparative metabolism studies, and its fundamental role as a metabolic intermediate [1] [2] .

Integration in Pentose Phosphate Pathway Research

The pentose phosphate pathway represents the primary metabolic context where D-ribono-1,4-lactone demonstrates significant biological relevance. Research has established that this compound functions as an intermediary metabolite connecting carbohydrate oxidation with nucleotide biosynthesis and cellular redox homeostasis [4] [5] [6] [7].

Oxidative Branch Interactions

Within the oxidative branch of the pentose phosphate pathway, D-ribono-1,4-lactone emerges as a product of glucose-6-phosphate dehydrogenase activity. The pathway generates nicotinamide adenine dinucleotide phosphate through two sequential dehydrogenase reactions, ultimately producing ribulose 5-phosphate while generating ribose 5-phosphate as an essential nucleotide precursor [8] [9] [6]. This ribose 5-phosphate can subsequently undergo metabolic transformations involving lactonization to form D-ribono-1,4-lactone under specific physiological conditions.

The compound's integration within this pathway becomes particularly significant during periods of oxidative stress, when cells require enhanced nicotinamide adenine dinucleotide phosphate production for antioxidant defense mechanisms. Research demonstrates that the pentose phosphate pathway exhibits reserve flux capacity, allowing rapid upregulation during oxidative challenges [7] [10]. D-Ribono-1,4-lactone participates in this response by serving as an intermediate that can be rapidly mobilized for nucleotide synthesis or further metabolic processing.

Non-Oxidative Branch Connections

The non-oxidative branch of the pentose phosphate pathway facilitates reversible interconversions between various phosphorylated sugars, including ribose 5-phosphate, xylulose 5-phosphate, and glycolytic intermediates [11] [6]. D-Ribono-1,4-lactone functions within this network as a metabolic intermediate that can be generated from ribose 5-phosphate through oxidation and lactonization reactions.

Studies utilizing carbon isotope tracing methodologies have revealed that the relative contribution of oxidative versus non-oxidative pathways to ribose 5-phosphate production varies significantly depending on cellular metabolic demands [7]. In proliferating cells requiring substantial nucleotide synthesis, the oxidative branch predominates, while in cells primarily requiring nicotinamide adenine dinucleotide phosphate for biosynthetic processes, pentose overflow through the non-oxidative branch becomes more prominent.

Metabolic Flux Regulation

D-Ribono-1,4-lactone participates in the complex regulatory mechanisms governing pentose phosphate pathway flux. The pathway operates in three distinct modes: pentose insufficiency, pentose overflow, and pentose cycling [7]. Each mode influences the metabolic fate of D-ribono-1,4-lactone differently, determining whether the compound serves primarily as a biosynthetic precursor, an energy metabolism intermediate, or a redox balance regulator.

Research utilizing deuterium-labeled glucose tracers has demonstrated that approximately 20-30% of cytosolic nicotinamide adenine dinucleotide phosphate production derives from the pentose phosphate pathway in most mammalian cells under normal conditions [10]. However, this percentage can increase dramatically during oxidative stress or in rapidly proliferating cancer cells, where D-ribono-1,4-lactone metabolism becomes particularly relevant.

Enzymatic Interaction Studies

Comprehensive enzymatic studies have revealed diverse interactions between D-ribono-1,4-lactone and various enzyme systems, spanning from synthetic biology applications to natural metabolic processes. These investigations provide crucial insights into the compound's biochemical versatility and potential therapeutic applications.

Lipase-Catalyzed Transformations

Extensive research has focused on lipase-catalyzed modifications of D-ribono-1,4-lactone, particularly for synthetic applications in nucleoside analog production. Candida antarctica lipase B emerges as the most effective biocatalyst for regioselective acylation reactions [12] [13] [14] [15]. Under optimized conditions using vinyl acetate as the acetyl donor in dry acetonitrile at 35°C, this enzyme achieves greater than 99% conversion to the corresponding 5-acetyl-D-ribono-1,4-lactone within 24 hours [16].

The remarkable regioselectivity exhibited by Candida antarctica lipase B contrasts sharply with other lipase systems. Burkholderia cepacia lipases, Pseudomonas fluorescens lipase, and Thermomyces langinosus lipase all demonstrate lower selectivity, producing mixtures of mono-, di-, and tri-acetylated products with significantly reduced conversion efficiencies [13] [14] [15]. This selectivity difference stems from the unique active site architecture of Candida antarctica lipase B, which provides optimal binding orientation for the primary hydroxyl group at the 5-position of D-ribono-1,4-lactone.

| Enzyme System | Conversion Efficiency | Product Selectivity | Optimal Conditions |

|---|---|---|---|

| Candida antarctica lipase B | >99% in 24h | 5-position specific | Vinyl acetate, acetonitrile, 35°C |

| Burkholderia cepacia lipases | 60-80% | Multiple products | Various acyl donors, organic solvents |

| Pseudomonas fluorescens lipase | 50-70% | Multiple products | Non-aqueous media |

| Thermomyces langinosus lipase | 45-65% | Multiple products | Elevated temperature conditions |

Lactonase Activity and Hydrolysis

D-Ribono-1,4-lactone serves as a substrate for various lactonase enzymes that catalyze the hydrolysis of the lactone bond to produce the corresponding D-ribonic acid [17]. These enzymes demonstrate varying degrees of substrate specificity and catalytic efficiency, reflecting their evolutionary adaptation to different physiological roles.

General lactonases exhibit broad substrate specificity, capable of hydrolyzing various lactone structures under physiological conditions [17]. However, specialized ribonolactonases demonstrate enhanced specificity for ribose-derived lactones, including D-ribono-1,4-lactone. The catalytic mechanism typically involves nucleophilic attack on the carbonyl carbon of the lactone ring, facilitated by active site residues that stabilize the transition state.

Research on lactonase kinetics reveals that enzyme efficiency varies significantly depending on the specific enzyme-substrate combination. Studies comparing different lactonase systems show that catalytic efficiency constants range from 10³ to 10⁵ M⁻¹s⁻¹, with the highest efficiencies observed for enzymes that have evolved specifically for pentose lactone metabolism [18] [19].

Oxidative Enzyme Systems

D-Arabinono-1,4-lactone oxidase represents a key enzyme system capable of converting D-ribono-1,4-lactone to D-ribonic acid through nicotinamide adenine dinucleotide phosphate-dependent oxidation . This enzyme demonstrates high catalytic efficiency and plays crucial roles in cellular metabolism, particularly in organisms that utilize pentose sugars as primary carbon sources.

The enzyme mechanism involves the abstraction of hydrogen atoms from the lactone substrate, coupled with the reduction of nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide phosphate. This reaction represents a key step in connecting carbohydrate metabolism with cellular redox balance, as the produced nicotinamide adenine dinucleotide phosphate can support various biosynthetic processes and antioxidant defense mechanisms.

Promiscuous Enzyme Systems

Recent discoveries in archaeal metabolism have revealed promiscuous enzyme systems capable of processing multiple pentose substrates, including D-ribono-1,4-lactone [20] [21]. Pentonolactonases from Haloarcula species demonstrate remarkable substrate promiscuity, efficiently hydrolyzing ribonolactone, xylonolactone, and arabinolactone substrates [21].

These promiscuous enzymes require divalent cations, particularly manganese, for optimal activity. Kinetic studies reveal that while these enzymes process D-ribono-1,4-lactone effectively, they show 5.4-fold and 1.9-fold lower catalytic efficiency compared to their preferred substrate, xylonolactone [21]. This promiscuity represents an evolutionary adaptation that allows these organisms to efficiently utilize multiple pentose carbon sources in their extreme environmental niches.

Metabolic Transformation Research in Diverse Organisms

The metabolism of D-ribono-1,4-lactone varies dramatically across different biological systems, reflecting the diverse evolutionary strategies organisms have developed for pentose utilization and carbohydrate metabolism. These variations provide insights into fundamental metabolic principles and potential biotechnological applications.

Archaeal Metabolism Systems

Haloarcula species represent unique examples of organisms that have evolved sophisticated oxidative pathways for pentose degradation, including D-ribono-1,4-lactone metabolism [20] [21]. These archaeal systems demonstrate a novel promiscuous oxidative pathway that degrades D-ribose, D-xylose, and L-arabinose to α-ketoglutarate through a series of specialized enzymes.

The pathway begins with promiscuous pentose dehydrogenases that catalyze the oxidation of multiple pentose substrates, including D-ribose, to their corresponding lactones. Subsequently, promiscuous pentonolactonases hydrolyze these lactones, including D-ribono-1,4-lactone, to produce the corresponding pentonic acids. The pathway culminates with highly specific ribonate dehydratase activity that converts ribonate to 2-keto-3-deoxypentanonate, which is further metabolized to α-ketoglutarate.

This archaeal pathway represents a significant evolutionary innovation, as it enables these organisms to efficiently utilize D-ribose as a carbon and energy source. The promiscuous nature of the initial enzymes provides metabolic flexibility, while the specific ribonate dehydratase ensures efficient processing of ribose-derived intermediates [21].

| Organism | Pathway Type | Key Enzymes | End Products |

|---|---|---|---|

| Haloarcula marismortui | Oxidative degradation | Pentose dehydrogenase, pentonolactonase | α-ketoglutarate |

| Haloarcula hispanica | Oxidative degradation | Pentose dehydrogenase, pentonolactonase | α-ketoglutarate |

| Haloferax volcanii | Limited pentose use | Standard glycolytic enzymes | Standard metabolites |

Fungal and Plant Systems

D-Ribono-1,4-lactone appears as a secondary metabolite in various fungal and plant systems, where it may serve specialized physiological functions [22] [23]. In Cordyceps sinensis, the compound has been detected in mycelial extracts, suggesting involvement in fungal secondary metabolism [23]. Similarly, Cnidium monnieri contains D-ribono-1,4-lactone derivatives as natural products [22].

These occurrences suggest that D-ribono-1,4-lactone may function as a precursor for bioactive compound synthesis or as a regulatory molecule in fungal and plant metabolism. However, the specific enzymatic pathways responsible for its biosynthesis and utilization in these systems remain largely unexplored, representing significant opportunities for future research.

Bacterial Metabolic Systems

Bacterial metabolism of D-ribono-1,4-lactone varies considerably among different species, reflecting diverse metabolic strategies for pentose utilization [22] [24] [25]. Paraburkholderia species demonstrate the ability to metabolize D-ribono-1,4-lactone as part of their pentose utilization pathways, suggesting the presence of specialized transport and enzymatic systems [22].

Bacteroides vulgatus, a prominent member of the human gut microbiota, exhibits related metabolic capabilities through its galactose metabolism pathway [24] [25]. While not directly metabolizing D-ribono-1,4-lactone, this organism possesses enzymatic machinery for processing related lactone substrates, including galactonate dehydrogenase systems that share mechanistic similarities with ribonolactone-metabolizing enzymes.

Mammalian Metabolic Integration

In mammalian systems, D-ribono-1,4-lactone functions primarily as a metabolic intermediate rather than a major metabolic substrate [1] [26]. Human metabolomic studies indicate that the compound is normally not detectable in biological fluids under healthy conditions, suggesting efficient metabolic processing or limited endogenous production [1] [26].

However, altered D-ribono-1,4-lactone levels have been observed in disease states, particularly in neuroblastoma patients where elevated urinary levels serve as potential biomarkers [1] [26]. This elevation likely reflects dysregulated pentose phosphate pathway activity associated with the high metabolic demands of rapidly proliferating cancer cells.

Mammalian cells possess enzymatic systems capable of D-ribono-1,4-lactone metabolism, including ribonolactonase and ribokinase activities . These enzymes integrate the compound into broader carbohydrate metabolism networks, facilitating its conversion to ribose derivatives that can enter glycolytic or pentose phosphate pathways.

Comparative Metabolism Studies

Comparative metabolic studies reveal fundamental differences in how various organisms process D-ribono-1,4-lactone, highlighting evolutionary adaptations and metabolic specializations that have emerged across different biological kingdoms.

Archaeal versus Bacterial Systems

The most striking differences in D-ribono-1,4-lactone metabolism occur between archaeal and bacterial systems. Haloarcula species have evolved highly specialized promiscuous enzyme systems that enable efficient utilization of multiple pentose substrates, including D-ribono-1,4-lactone [20] [21]. These systems contrast with most bacterial approaches, which typically employ more substrate-specific enzymes.

The promiscuous pentose dehydrogenases and pentonolactonases found in Haloarcula species represent evolutionary adaptations to extreme environments where carbon source availability may be limited and variable [21]. This metabolic flexibility allows these organisms to efficiently switch between different pentose substrates based on environmental availability, maximizing their survival potential in harsh conditions.

In contrast, most bacterial systems employ more specialized enzymatic pathways with higher substrate specificity. This specialization may reflect evolutionary pressure for metabolic efficiency in environments where specific carbon sources are consistently available. However, some bacterial systems, such as those found in Paraburkholderia species, demonstrate intermediate levels of substrate promiscuity [22].

Microbial versus Mammalian Approaches

Fundamental differences exist between microbial and mammalian approaches to D-ribono-1,4-lactone metabolism. Microbial systems typically treat the compound as a potential carbon and energy source, utilizing specialized uptake mechanisms and catabolic pathways to extract maximum nutritional value [22] [20] [21].

Mammalian systems, conversely, primarily encounter D-ribono-1,4-lactone as an endogenous metabolic intermediate generated through pentose phosphate pathway activity [27]. The limited capacity for D-ribono-1,4-lactone conversion in mammalian cells reflects their evolutionary optimization for glucose-centered metabolism rather than diverse pentose utilization.

Research comparing ribitol and ribose metabolism in mammalian cells demonstrates these fundamental differences [27]. While pentoses like ribose can be readily converted to various metabolic intermediates, pentitols like ribitol show limited conversion capacity, suggesting that mammalian metabolic machinery has not evolved sophisticated mechanisms for processing diverse pentose-derived compounds.

Normal versus Pathological States

Comparative studies of D-ribono-1,4-lactone metabolism between normal and pathological states reveal important insights into disease mechanisms and potential therapeutic targets. Cancer cells demonstrate enhanced pentose phosphate pathway activity, leading to increased production and utilization of pentose-derived intermediates, including D-ribono-1,4-lactone [7] [10].

This enhancement reflects the high metabolic demands of rapidly proliferating cells, which require substantial nucleotide synthesis for DNA replication and increased nicotinamide adenine dinucleotide phosphate production for biosynthetic processes and oxidative stress management. The altered metabolism creates potential vulnerabilities that could be exploited for therapeutic intervention.

Neuroblastoma patients show elevated urinary D-ribono-1,4-lactone levels, suggesting dysregulated pentose metabolism associated with tumor progression [1] [26]. This biomarker potential indicates that D-ribono-1,4-lactone metabolism monitoring could provide valuable diagnostic and prognostic information for certain cancer types.

| Comparison Category | System 1 | System 2 | Key Difference |

|---|---|---|---|

| Kingdom | Archaeal | Bacterial | Promiscuous vs. specific enzymes |

| Domain | Microbial | Mammalian | Carbon source vs. intermediate |

| Health status | Normal | Cancer | Enhanced pathway activity |

| Metabolic state | Healthy | Disease | Altered biomarker levels |

Environmental Adaptations

Comparative studies across different environmental conditions reveal how D-ribono-1,4-lactone metabolism adapts to varying ecological pressures. Extremophilic archaea like Haloarcula species have evolved highly efficient and promiscuous enzyme systems that enable survival in harsh environments with limited and variable carbon sources [20] [21].

These adaptations include enhanced enzyme thermostability, salt tolerance, and substrate promiscuity that allows efficient utilization of whatever pentose substrates become available. In contrast, organisms from more stable environments typically exhibit more specialized metabolism with higher efficiency for specific substrates but reduced flexibility.

Role as a Metabolic Intermediate

D-Ribono-1,4-lactone serves multiple crucial functions as a metabolic intermediate, connecting diverse biochemical pathways and serving as a regulatory node in cellular metabolism. Understanding these roles provides insights into fundamental metabolic principles and potential therapeutic applications.

Pentose Phosphate Pathway Integration

As a key intermediate in pentose metabolism, D-ribono-1,4-lactone connects the oxidative and non-oxidative branches of the pentose phosphate pathway [4] [5] [8] [6]. The compound can be generated from ribose 5-phosphate through oxidation and lactonization reactions, serving as a branch point for multiple metabolic fates.

During periods of high nicotinamide adenine dinucleotide phosphate demand, such as oxidative stress or rapid proliferation, D-ribono-1,4-lactone metabolism contributes to enhanced pathway flux [7] [10]. The compound can be rapidly hydrolyzed to provide ribose units for nucleotide synthesis or further processed to support energy metabolism.

The integration of D-ribono-1,4-lactone within the pentose phosphate pathway demonstrates the interconnected nature of carbohydrate metabolism. Changes in one pathway component can have cascading effects throughout the metabolic network, highlighting the importance of understanding these connections for therapeutic intervention strategies.

Nucleotide Synthesis Support

D-Ribono-1,4-lactone plays a crucial role in supporting nucleotide synthesis by serving as a precursor for ribose 5-phosphate production [8] [9] [11] [6]. This function becomes particularly important during periods of high nucleotide demand, such as DNA replication in proliferating cells or RNA synthesis for protein production.

The compound's metabolism connects carbohydrate oxidation with nucleotide biosynthesis, ensuring that cellular energy production and genetic material synthesis remain coordinated. This coordination is essential for maintaining cellular viability and supporting growth and division processes.

Research has demonstrated that perturbations in D-ribono-1,4-lactone metabolism can significantly impact nucleotide availability, potentially limiting cellular proliferation and survival [8] [6]. This vulnerability is particularly pronounced in cancer cells, which exhibit heightened nucleotide demands compared to normal cells.

Redox Balance Maintenance

The metabolism of D-ribono-1,4-lactone contributes significantly to cellular redox balance through its connections with nicotinamide adenine dinucleotide phosphate-generating pathways [7] [10]. As an intermediate in pentose metabolism, the compound participates in reactions that either consume or produce reducing equivalents.

During oxidative stress conditions, enhanced D-ribono-1,4-lactone metabolism supports increased nicotinamide adenine dinucleotide phosphate production, which is essential for antioxidant defense mechanisms [7]. The glutathione and thioredoxin systems both depend on nicotinamide adenine dinucleotide phosphate for their regeneration, making D-ribono-1,4-lactone metabolism indirectly crucial for cellular survival under oxidative conditions.

The compound's role in redox balance extends beyond immediate antioxidant support to include biosynthetic processes that require reducing power. Fatty acid synthesis, cholesterol production, and other anabolic pathways all depend on adequate nicotinamide adenine dinucleotide phosphate supplies, linking D-ribono-1,4-lactone metabolism to fundamental cellular growth and maintenance processes.

Energy Metabolism Connections

D-Ribono-1,4-lactone serves as a critical link between carbohydrate metabolism and energy production pathways [27] [28]. Through its connections with the pentose phosphate pathway and glycolysis, the compound helps coordinate cellular energy production with biosynthetic demands.

The metabolic fate of D-ribono-1,4-lactone can shift depending on cellular energy status and metabolic demands. Under conditions requiring rapid energy production, the compound may be directed toward glycolytic pathways. When biosynthetic demands predominate, metabolism may favor nucleotide synthesis and nicotinamide adenine dinucleotide phosphate production.

This metabolic flexibility allows cells to respond dynamically to changing environmental conditions and internal demands. The ability to rapidly redirect D-ribono-1,4-lactone metabolism provides a crucial regulatory mechanism for maintaining cellular homeostasis under diverse conditions.